molecular formula C9H12ClNO B060215 (r)-3-(3-Chlorophenyl)-beta-alaninol CAS No. 1213949-37-1

(r)-3-(3-Chlorophenyl)-beta-alaninol

Cat. No.: B060215
CAS No.: 1213949-37-1
M. Wt: 185.65 g/mol
InChI Key: YQMOQQKIRFWPQL-SECBINFHSA-N
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Description

®-3-(3-Chlorophenyl)-beta-alaninol is a chiral compound with a specific configuration, characterized by the presence of a chlorophenyl group attached to the beta position of alaninol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Chlorophenyl)-beta-alaninol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and alanine.

    Formation of Intermediate: The initial step involves the condensation of 3-chlorobenzaldehyde with alanine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield ®-3-(3-Chlorophenyl)-beta-alaninol.

Industrial Production Methods

Industrial production methods for ®-3-(3-Chlorophenyl)-beta-alaninol may involve more efficient and scalable processes, such as:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the intermediate Schiff base.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer from a racemic mixture.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Chlorophenyl)-beta-alaninol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

®-3-(3-Chlorophenyl)-beta-alaninol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(3-Chlorophenyl)-beta-alaninol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (s)-3-(3-Chlorophenyl)-beta-alaninol: The enantiomer of the compound with opposite chirality.

    3-(3-Chlorophenyl)-alanine: A structurally similar compound lacking the hydroxyl group.

    3-(4-Chlorophenyl)-beta-alaninol: A positional isomer with the chlorine atom at the para position.

Uniqueness

®-3-(3-Chlorophenyl)-beta-alaninol is unique due to its specific chiral configuration and the presence of the chlorophenyl group at the beta position. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3R)-3-amino-3-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMOQQKIRFWPQL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426890
Record name (r)-3-(3-chlorophenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213949-37-1
Record name (r)-3-(3-chlorophenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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